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molecular formula C9H8F3NO2 B8575930 N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine CAS No. 83163-75-1

N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine

Cat. No. B8575930
M. Wt: 219.16 g/mol
InChI Key: GTIRHANHGLHLIQ-UHFFFAOYSA-N
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Patent
US06261738B1

Procedure details

118.5 g (0.58 mol) of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone are dissolved in 470 ml of ethanol and heated at 80° C. To the solution are added 42.4 g (0.61 mol) of hydroxylammonium chloride and 80.9 g (0.99 mol) of sodium acetate dissolved in 240 ml of water. The reaction mixture is refluxed for 5 hours, and the solvent is distilled off by a rotary evaporator. The residue is poured into 500 ml of water, and a white solid is precipitated. The solid is isolated by filtration and rinsed with water, and purified by recrystallization from toluene, yielding 73.1 g of 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone oxime as a white solid. The structure is confirmed by the 1H-NMR spectrum (CDCl3). δ[ppm]: 3.84 (s, 3H), 6.99 (d, 2H), 7.55 (d, 2H), 9.11 (br s, 1H). The spectrum indicates the compound is a single isomer, which is tentatively assigned as Z-conformation.
Quantity
118.5 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Quantity
80.9 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[Cl-].[OH:16][NH3+:17].C([O-])(=O)C.[Na+]>C(O)C.O>[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N:17][OH:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
118.5 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)OC)(F)F
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
42.4 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
80.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off by a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is poured into 500 ml of water
CUSTOM
Type
CUSTOM
Details
a white solid is precipitated
CUSTOM
Type
CUSTOM
Details
The solid is isolated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
FC(C(=NO)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.1 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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